(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18857186
InChI: InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)
SMILES:
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol

(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid

CAS No.:

Cat. No.: VC18857186

Molecular Formula: C15H22N4O4

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid -

Specification

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
IUPAC Name 6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)
Standard InChI Key KTPKIMJAZDFELN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is C₁₅H₂₂N₄O₄, with a molecular weight of 322.36 g/mol . Its IUPAC name is (2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid, reflecting the stereochemistry at the second carbon and the functional groups present .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₅H₂₂N₄O₄
Molecular Weight322.36 g/mol
IUPAC Name(2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
SMILESC1=CC=C(C=C1)COC(=O)NC@@HC(=O)O
InChIKeyKTPKIMJAZDFELN-LBPRGKRZSA-N
CAS Registry Number1313054-55-5

Stereochemical Configuration

The compound exhibits an S-configuration at the second carbon, critical for its compatibility with natural L-amino acids in peptide chains . The Cbz group (benzyloxycarbonyl) protects the α-amino group during synthesis, while the guanidino moiety at the sixth position mimics the side chain of arginine, enabling interactions with biological targets .

Synthesis and Production

Synthetic Routes

The synthesis of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves multi-step protection and functionalization of a homoarginine backbone. A general approach includes:

  • Amino Group Protection: Reaction of L-homoarginine with benzyl chloroformate (Cbz-Cl) in alkaline conditions to introduce the Cbz group.

  • Guanidino Group Formation: Treatment of the intermediate with a guanidinylation reagent, such as sodium dicyandiamide, under reflux in solvents like n-butanol or water .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
Cbz ProtectionCbz-Cl, NaOH, 0–5°C, 2–4 hours85–90%>95%
GuanidinylationSodium dicyandiamide, n-butanol/H₂O, 100–140°C, 2–7 hours90–96%>98%

Industrial-Scale Optimization

Industrial production emphasizes solvent efficiency and catalyst selection. For instance, phase-transfer catalysts like PEG400 enhance reaction rates by facilitating interphase reagent transfer . Recent advancements avoid toxic solvents, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Storage at 0–10°C under anhydrous conditions is recommended to prevent decomposition .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (guanidino C=N stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic), δ 5.10 (s, 2H, CH₂Ph), δ 4.30–4.20 (m, 1H, α-CH).

    • ¹³C NMR: δ 172.5 (COOH), δ 156.2 (Cbz carbonyl), δ 157.8 (guanidino carbon).

Applications in Scientific Research

Peptide Synthesis

As a protected arginine analog, this compound is integral to solid-phase peptide synthesis (SPPS). The Cbz group prevents undesired side reactions during coupling, while the guanidino group enables post-synthetic modifications, such as bioconjugation .

Biochemical Studies

The guanidino moiety’s high basicity (pKa ~12.5) facilitates studies on protein-ligand interactions, particularly in enzymes like nitric oxide synthases and proteases.

Future Perspectives

Ongoing research aims to streamline its synthesis via flow chemistry and explore its utility in drug delivery systems. Innovations in enzymatic deprotection could further enhance its applicability in sustainable peptide manufacturing .

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